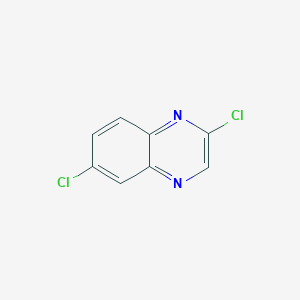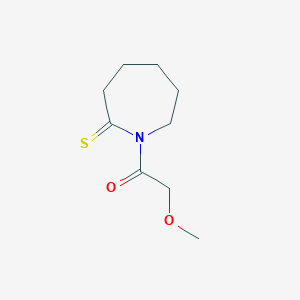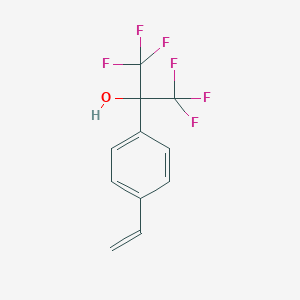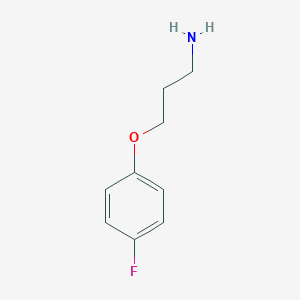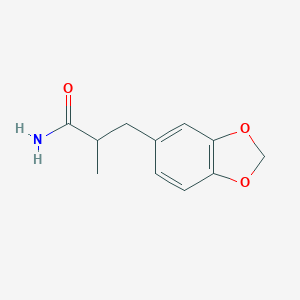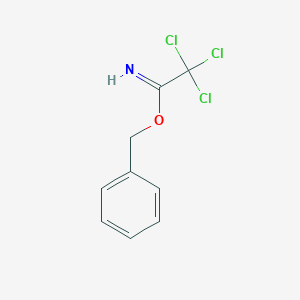
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide, also known as GB-88, is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. GB-88 has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing effects, gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to have anti-inflammatory and analgesic effects. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its specificity for certain enzymes and receptors. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to selectively inhibit the activity of PKC and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide. One area of interest is the development of novel gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in combination with other drugs or therapies to enhance its anti-tumor and cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide and its potential applications in various areas of scientific research.
Conclusion:
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. While there are limitations to using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments, its specificity for certain enzymes and receptors makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in various areas of scientific research.
Métodos De Síntesis
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using both methods, and the yield and purity of the final product depend on the specific conditions used in the synthesis process.
Aplicaciones Científicas De Investigación
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is in the field of cancer research. Studies have shown that gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propiedades
Número CAS |
125319-05-3 |
|---|---|
Nombre del producto |
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide |
Fórmula molecular |
C24H41Cl2N7O8 |
Peso molecular |
626.5 g/mol |
Nombre IUPAC |
5-[[(4S)-5-[[2-[[(2R)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-1-(diaminomethylideneamino)-5-hydroxy-6,6-dimethylheptan-4-yl]amino]-2-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C24H39N7O8.2ClH/c1-23(2,3)24(39,31-18(33)12-29-20(36)15(25)7-9-19(34)35)17(5-4-10-28-22(26)27)30-13-6-8-16(32)14(11-13)21(37)38;;/h6,8,11,15,17,30,32,39H,4-5,7,9-10,12,25H2,1-3H3,(H,29,36)(H,31,33)(H,34,35)(H,37,38)(H4,26,27,28);2*1H/t15-,17+,24?;;/m1../s1 |
Clave InChI |
UOWKYPYIOWROEQ-QIXHFMRXSA-N |
SMILES isomérico |
CC(C)(C)C([C@H](CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)[C@@H](CCC(=O)O)N)O.Cl.Cl |
SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
SMILES canónico |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
Sinónimos |
gamma-tert-butyloxy-Glu-Gly-Arg-3-carboxy-4-hydroxyanilide PS 3001 PS-3001 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



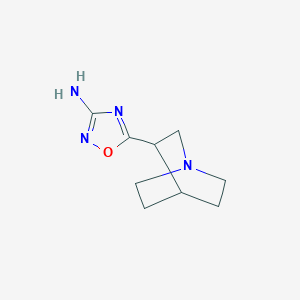

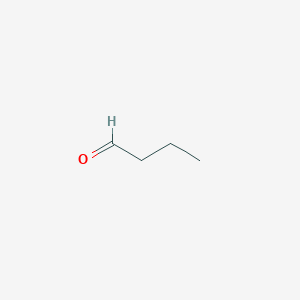
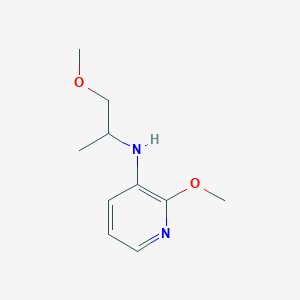

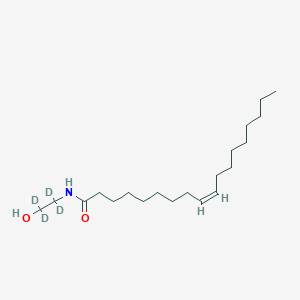

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
